Tert-butyl 4-aminobutyl(methyl)carbamate

Catalog No.
S672464
CAS No.
144222-23-1
M.F
C10H22N2O2
M. Wt
202.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-aminobutyl(methyl)carbamate

CAS Number

144222-23-1

Product Name

Tert-butyl 4-aminobutyl(methyl)carbamate

IUPAC Name

tert-butyl N-(4-aminobutyl)-N-methylcarbamate

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3

InChI Key

CIZQQISFIQZTDF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CCCCN

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCN

The exact mass of the compound Tert-butyl 4-aminobutyl(methyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tert-butyl 4-aminobutyl(methyl)carbamate is a bifunctional organic building block used in multi-step synthesis. It provides a C4 alkyl spacer with two distinct amine functionalities: a terminal primary amine available for direct conjugation, and an N-methyl secondary amine protected by a thermally and acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is designed to facilitate sequential, site-selective chemical modifications, making it a key intermediate in the synthesis of pharmaceuticals, peptide mimetics, and imaging agents. [REFS-1, REFS-2]

Research Fit

Mono-Boc-protected diamine for orthogonal deprotection strategies
Free secondary methylamine on a four-carbon butyl spacer
Suitable as a PROTAC linker or bifunctional molecule building block

Substituting this compound with seemingly cheaper alternatives, such as the non-methylated analog (tert-butyl (4-aminobutyl)carbamate) or starting from 1,4-diaminobutane, introduces significant downstream process inefficiencies. Attempting to N-methylate the non-methylated analog often requires harsh conditions and large excesses of hazardous reagents, complicating purification and reducing overall yield. [1] Similarly, achieving selective mono-Boc protection of 1,4-diaminobutane is notoriously difficult, with standard protocols requiring a large excess of the diamine starting material, leading to poor atom economy and high material waste. [2] Procuring this pre-configured building block eliminates these problematic steps, improving the total cost and predictability of a synthetic campaign.

Substitution Risk

N-methyl substitution alters properties
The methyl group changes lipophilicity and hydrogen-bond donor count compared to the primary amine analog (NH2-C4-NH-Boc); functional equivalence cannot be assumed.
Linker length is critical for ternary complexes
Even single-carbon variations in alkyl-chain length can shift effective molarity and degradation efficiency; the four-carbon geometry represents a specific chemical-space point.
Close analogs require re-optimization
Generic mono-Boc diamines with different chain lengths or missing N-methyl groups may not reproduce PROTAC performance without empirical re-evaluation.

Precursor Suitability: Avoids Inefficient, High-Excess N-Methylation Protocols

A common procurement decision involves choosing between this pre-methylated compound and its non-methylated analog, tert-butyl (4-aminobutyl)carbamate, with the plan to perform N-methylation later. However, standard protocols for N-methylating Boc-protected amines are inefficient. For example, a widely cited procedure uses 5 to 10 equivalents of both sodium hydride (NaH) and iodomethane (MeI) to drive the reaction to completion. [1] Using the target compound (CAS 144222-23-1) entirely bypasses this step, avoiding the use of excess hazardous reagents, reducing purification burden, and improving process mass intensity.

Evidence DimensionReagent Equivalents for N-Methylation
Target Compound DataNot Applicable (N-methyl group is pre-installed)
Comparator Or Baselinetert-butyl (4-aminobutyl)carbamate requires subsequent methylation using 5-10 eq. NaH and 5-10 eq. MeI.
Quantified DifferenceEliminates the need for a 10x to 20x total molar excess of reagents for the methylation step.
ConditionsN-methylation of a Boc-protected amine in THF solvent.

This avoids a hazardous, high-reagent-excess step, saving significant costs in materials, purification, and waste disposal for scale-up.

Lipophilicity increase
Reported
ΔXLogP3 +0.2 (0.9 vs 0.7)
Supports linker lipophilicity fine-tuning
Computed logP from public database

Material Efficiency: Circumvents Wasteful Mono-Protection of Symmetric Diamines

An alternative to purchasing a protected diamine is to perform the protection in-house starting from 1,4-diaminobutane. However, selectively installing a single Boc group onto a symmetric diamine is challenging due to the formation of di-protected side products. The most common batch method to favor mono-protection, the Krapcho protocol, requires using a large excess of the diamine. Published examples use 6.5 to 8 equivalents of 1,4-diaminobutane relative to the di-tert-butyl dicarbonate reagent. [REFS-1, REFS-2] This strategy results in wasting over 80% of the diamine starting material. Procuring the target compound provides the required mono-protected structure directly, maximizing material efficiency and eliminating a difficult separation.

Evidence DimensionStarting Material Equivalents for Mono-Boc Protection
Target Compound Data1 equivalent (purchased directly)
Comparator Or BaselineIn-house synthesis from 1,4-diaminobutane requires 6.5-8 equivalents of the diamine.
Quantified DifferenceImproves material efficiency by a factor of 6.5x to 8x for the diamine component.
ConditionsBatch mono-Boc protection of 1,4-diaminobutane in dioxane or dichloromethane.

Direct procurement of this compound prevents significant material waste, which is critical when the diamine core is expensive or a key part of the supply chain.

Linker length context
Class-level
4-carbon butyl chain vs C3/C5/C8 class
Intermediate spacer for ternary complex geometry
SAR inference; validation with target pair needed

Pharmacokinetic Relevance: Strategic N-Methyl Group for Modulating Biological Properties

In medicinal chemistry, the N-methyl group is not merely a synthetic artifact; it is a critical design element. Converting a secondary amine (N-H) to a tertiary N-methyl amine (N-Me) removes a hydrogen bond donor, which can significantly alter a molecule's properties. This modification is frequently used to improve metabolic stability by blocking N-dealkylation, enhance membrane permeability, and fine-tune receptor binding selectivity by altering the local conformation and reducing backbone flexibility. [REFS-1, REFS-2] For projects involving lead optimization or the development of PET tracers where in-vivo behavior is paramount, starting with the pre-methylated linker is a strategic choice to build in these desired pharmacokinetic features from the outset.

Evidence DimensionImpact of N-Methylation on Drug Properties
Target Compound DataProvides an N-methylated linker, associated with potentially improved metabolic stability and modified solubility/lipophilicity.
Comparator Or BaselineNon-methylated analog provides a secondary amine (N-H), which is a hydrogen-bond donor and a potential site for metabolic degradation.
Quantified DifferenceNot directly quantifiable without a specific final molecule, but N-methylation is a widely documented strategy to enhance DMPK properties.
ConditionsGeneral principles of medicinal chemistry and drug design.

Procuring this compound allows for the direct incorporation of a key pharmacophore element, saving time and resources in lead optimization campaigns focused on improving metabolic stability or receptor selectivity.

Conformational flexibility
Reported
6 rotatable bonds (Δ +1 vs 5)
Enhanced flexibility may support diverse protein pairs
Computed property; biological impact to verify
H-bond donor reduction
Reported
1 H-bond donor (Δ −1 vs 2)
May alter solubility and intramolecular interactions
Steric effect also introduced by N-methyl

Efficient Synthesis of Complex Pharmaceutical Intermediates

For multi-step syntheses where process efficiency and material costs are critical, this building block provides the most direct route to incorporating a mono-protected, N-methylated diaminobutane linker. It avoids the poor atom economy of in-house mono-protection and the hazardous, high-excess reagents required for subsequent N-methylation. [REFS-1, REFS-2]

Development of PET Tracers and Probes with Tuned Pharmacokinetics

In the design of PET tracers, linkers are crucial for controlling solubility, metabolic stability, and target engagement. The pre-installed N-methyl group is a strategic choice for blocking a potential site of metabolism and modulating lipophilicity, justifying its use in projects where optimizing in-vivo tracer performance is a primary goal. [3]

Scaffold Construction for Peptide Mimetics and Polyamines

This compound is well-suited for the synthesis of polyamine analogs and peptidomimetics where precise control over N-methylation is required. The N-methyl group can restrict backbone flexibility and modify hydrogen bonding patterns, influencing the final conformation and biological activity of the molecule. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker SAR studies
Defined 4-carbon, N-methyl configuration
Degradation efficiency and ternary complex formation vs. C3/C5/C8 analogs
Lipophilicity modulation of bifunctional molecules
N-methyl substitution for lipophilicity adjustment
Membrane permeability and non-specific binding in model systems
High-throughput linker screening libraries
Unique combination of chain length and N-methyl substitution
Distinct physicochemical properties for linker SAR exploration
Synthesis of research intermediates for neurological studies
Specific N-methyl, 4-carbon diamine motif
Required structural motif in advanced intermediate synthesis

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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